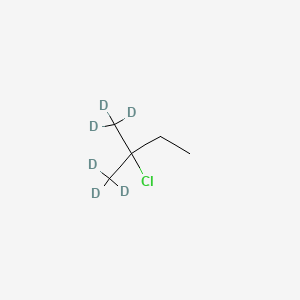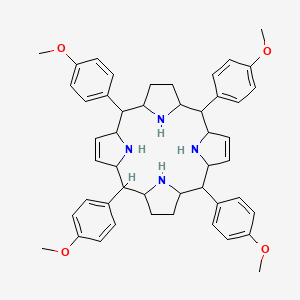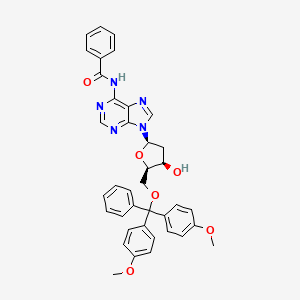
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. The trifluoromethyl group and the trifluoropropane structure contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups.
Elimination Products: Formation of alkenes and other unsaturated compounds.
Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.
Scientific Research Applications
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3-chloro-2-(difluoromethyl)-1,1,1-trifluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-difluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-tetrafluoropropane
Uniqueness
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions. The compound’s unique structure makes it valuable for various applications in research and industry.
Properties
CAS No. |
885276-24-4 |
|---|---|
Molecular Formula |
C4H2BrClF6 |
Molecular Weight |
279.40 g/mol |
IUPAC Name |
2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
InChI Key |
RIFWFSWIBVTEME-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Br)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)


![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
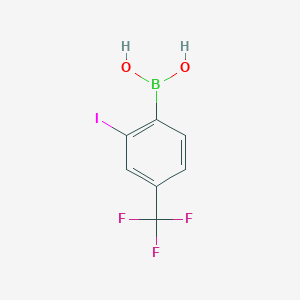
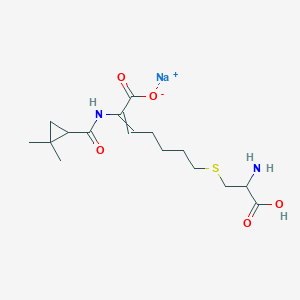

![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
